molecular formula C11H12O3 B13758726 Benzyl prop-2-enyl carbonate CAS No. 22768-01-0

Benzyl prop-2-enyl carbonate

Cat. No.: B13758726
CAS No.: 22768-01-0
M. Wt: 192.21 g/mol
InChI Key: WPBUMSXOUUWUAL-UHFFFAOYSA-N
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Description

Benzyl prop-2-enyl carbonate is an organic compound with the molecular formula C({11})H({12})O(_{3}) It is a colorless liquid with a pungent odor, containing both benzyl and prop-2-enyl (allyl) groups The presence of these functional groups makes it reactive in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl prop-2-enyl carbonate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the phosgene method due to its efficiency and high yield. The process is carried out in a controlled environment to ensure safety and minimize the release of toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

Benzyl prop-2-enyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the carbonate group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzyl prop-2-enyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism by which benzyl prop-2-enyl carbonate exerts its effects involves the interaction of its functional groups with molecular targets. The benzyl group can undergo electrophilic aromatic substitution, while the allyl group can participate in nucleophilic addition reactions. These interactions facilitate the formation of various products and intermediates in chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl prop-2-enyl carbonate is unique due to the presence of both benzyl and allyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.

Properties

CAS No.

22768-01-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

benzyl prop-2-enyl carbonate

InChI

InChI=1S/C11H12O3/c1-2-8-13-11(12)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

WPBUMSXOUUWUAL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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